Ro 8-4304 Hydrochloride

Catalog No.
S541723
CAS No.
1312991-77-7
M.F
C21H24ClFN2O3
M. Wt
406.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro 8-4304 Hydrochloride

CAS Number

1312991-77-7

Product Name

Ro 8-4304 Hydrochloride

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride

Molecular Formula

C21H24ClFN2O3

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H

InChI Key

MQOXWHKUQOFFJW-UHFFFAOYSA-N

SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl

Solubility

Soluble in DMSO

Synonyms

4-(3-(4-(4-fluoro-phenyl)-3,6-dihydro-2H-pyridin-1-yl)-2-hydroxy-propoxy)-benzamide, Ro 8-4304

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl

Description

The exact mass of the compound Ro 8-4304 Hydrochloride is 406.1459 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro 8-4304 Hydrochloride is a chemical compound studied in scientific research for its properties as an antagonist of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of glutamate receptor, which are crucial for learning and memory, but their overactivation can be linked to neurological disorders .

  • Mechanism of Action

    Research suggests that Ro 8-4304 Hydrochloride acts as a selective antagonist for the GluN2B subtype of NMDA receptors, also known as NR2B . This means it preferentially binds to and inhibits the function of NMDA receptors containing the GluN2B subunit, compared to those containing GluN2A (NR2A) .

  • Applications in Research

    Due to its selective targeting of GluN2B-containing NMDA receptors, Ro 8-4304 Hydrochloride is a valuable tool for researchers studying the specific role of GluN2B in various physiological processes. This includes investigating its involvement in learning and memory, excitotoxicity (cell death caused by excessive glutamate stimulation) and neurological disorders .

  • Important Note

    It is essential to remember that Ro 8-4304 Hydrochloride is for research purposes only and is not intended for human therapeutic use .

Ro 8-4304 Hydrochloride is a chemical compound recognized for its role as a selective antagonist of the N-methyl-D-aspartate receptor, which is crucial in various neurological processes. Its chemical formula is C21H23FN2O3·HCl, and it has a molecular weight of 406.88 g/mol. The compound is characterized by its unique structure that includes a fluorophenyl moiety and a tetrahydropyridine ring, contributing to its biological activity and specificity in receptor interactions .

  • As an NMDA receptor antagonist, Ro 8-4304 Hydrochloride was likely investigated for its potential to modulate glutamatergic signaling in the brain [].
  • NMDA receptors are involved in various neurological processes, and their antagonism could impact learning, memory, and potentially even pain perception [].
  • No specific information regarding the safety profile of Ro 8-4304 Hydrochloride is available.
  • Due to its role as an NMDA receptor antagonist, it is advisable to handle it with caution, as some NMDA antagonists can have psychoactive effects [].
Typical of amines and aromatic compounds. It can participate in nucleophilic substitutions, particularly at the nitrogen atom in its structure, which can lead to the formation of derivatives with altered pharmacological properties. Additionally, the hydrochloride form indicates that it can dissociate in solution, affecting its solubility and reactivity in biological systems .

The primary biological activity of Ro 8-4304 Hydrochloride is its antagonistic effect on the N-methyl-D-aspartate receptor. This receptor plays a vital role in synaptic plasticity and memory function. Studies have shown that Ro 8-4304 can suppress severe autoimmune phenotypes in plant models, indicating potential applications beyond mammalian systems . Furthermore, it has been implicated in modulating calcium ion channels, which are essential for various cellular functions .

The synthesis of Ro 8-4304 Hydrochloride typically involves multi-step organic reactions including:

  • Formation of the Tetrahydropyridine Ring: This step may involve cyclization reactions from suitable precursors.
  • Introduction of the Fluorophenyl Moiety: This can be achieved through electrophilic aromatic substitution.
  • Final Hydrochloride Salt Formation: This is done by reacting the base form of Ro 8-4304 with hydrochloric acid to yield the hydrochloride salt.

These synthetic routes are designed to optimize yield and purity while ensuring the compound's bioactivity remains intact .

Ro 8-4304 Hydrochloride has several applications, particularly in research settings:

  • Neuroscience Research: Used to study synaptic transmission and neuroplasticity due to its role as an NMDA receptor antagonist.
  • Plant Biology: Investigated for its effects on plant immunity and gene expression regulation, showcasing its versatility beyond traditional pharmacology .
  • Pharmaceutical Development: While it has been withdrawn from commercial sale for unspecified reasons, it remains of interest for developing potential therapeutic agents targeting neurological disorders .

Interaction studies involving Ro 8-4304 Hydrochloride have primarily focused on its effects on NMDA receptors and associated signaling pathways. Research indicates that it can modulate calcium ion influx through these receptors, influencing downstream signaling cascades related to neuronal survival and apoptosis. Additionally, studies have explored its impact on autoimmune responses in plant models, revealing insights into its broader biological implications .

Several compounds share structural or functional similarities with Ro 8-4304 Hydrochloride. Here are some notable examples:

Compound NameStructure TypePrimary Activity
MemantineNMDA receptor antagonistTreatment of Alzheimer's disease
KetamineNMDA receptor antagonistAnesthetic and antidepressant
DextromethorphanNMDA receptor antagonistCough suppressant
AP5 (2-Amino-5-phosphonopentanoic acid)NMDA receptor antagonistResearch tool in neurobiology

Uniqueness of Ro 8-4304 Hydrochloride: Unlike the other compounds listed, Ro 8-4304 Hydrochloride exhibits selective antagonism towards specific NMDA receptor subtypes, which may lead to distinct pharmacological profiles and therapeutic potentials. Its application in both mammalian neuroscience and plant biology further distinguishes it from other NMDA antagonists that are primarily focused on human health applications .

Ro 8-4304 hydrochloride was developed by the pharmaceutical company Hoffmann-La Roche as part of research efforts to create selective N-methyl-D-aspartate receptor antagonists. The compound emerged from systematic investigations into subunit-selective blockade of N-methyl-D-aspartate receptors, which represented a potentially attractive strategy for neuroprotection without the undesirable side effects associated with non-selective receptor antagonism. The development of Ro 8-4304 was specifically focused on creating compounds that could distinguish between different N-methyl-D-aspartate receptor subtypes, particularly targeting the NR2B subunit while avoiding interaction with NR2A-containing receptors.

The discovery of Ro 8-4304 was part of a broader research initiative to identify compounds that could provide neuroprotective effects through selective receptor modulation. Research published in 1998 first described this novel NR2B-selective N-methyl-D-aspartate antagonist, demonstrating its unique pharmacological profile and establishing its position within the emerging class of subunit-selective compounds. The compound was developed through structure-activity relationship studies that aimed to optimize selectivity and potency while maintaining favorable pharmacological properties.

The historical context of Ro 8-4304's development reflects the growing understanding of N-methyl-D-aspartate receptor heterogeneity and the recognition that different receptor subtypes might serve distinct physiological functions. This understanding drove pharmaceutical research toward developing tools that could selectively modulate specific receptor populations, leading to compounds like Ro 8-4304 that exhibit remarkable subunit selectivity. The compound's development marked a significant advancement in the field of glutamate receptor pharmacology, providing researchers with a valuable tool for investigating NR2B-specific functions.

Chemical Structure and Properties

Ro 8-4304 hydrochloride possesses a complex molecular architecture characterized by multiple functional groups that contribute to its specific pharmacological activity. The compound features a bicyclic structure with nitrogen-containing heterocycles, which are critical for its interaction with N-methyl-D-aspartate receptors. The molecular structure includes a fluorinated phenyl ring connected through a 3,6-dihydro-2H-pyridin-1-yl linker to a hydroxypropoxy chain, which is further attached to a benzamide moiety. This structural arrangement enables the compound to engage in specific binding interactions with the NR2B subunit of N-methyl-D-aspartate receptors.

The three-dimensional conformation of Ro 8-4304 can be analyzed using computational chemistry methods to predict its binding affinity and activity patterns. The compound's structural features include a 4-fluorophenyl group that contributes to its selectivity profile, while the hydroxypropoxy linker provides flexibility that may be important for optimal receptor binding. The benzamide group serves as a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in the receptor binding site.

Spectroscopic analysis reveals characteristic absorption patterns consistent with the compound's aromatic and heterocyclic components. The presence of the fluorine atom in the phenyl ring contributes to the compound's unique electronic properties and may influence its binding characteristics. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it more suitable for research applications.

Molecular Formula and Weight

Ro 8-4304 hydrochloride has the molecular formula C21H23FN2O3·HCl, indicating the presence of 21 carbon atoms, 24 hydrogen atoms (including the hydrochloride), one fluorine atom, two nitrogen atoms, three oxygen atoms, and one chlorine atom from the hydrochloride salt. The molecular weight of the compound is precisely 406.88 g/mol, which includes the contribution of the hydrochloride salt. This molecular weight calculation is based on the anhydrous form of the compound and represents the standard reference value used in research applications.

The exact mass of Ro 8-4304 hydrochloride is 406.145935, which is determined through high-resolution mass spectrometry and provides precise identification for analytical purposes. The molecular formula reveals the compound's elemental composition and serves as the basis for calculating various physicochemical properties. The presence of the single fluorine atom contributes approximately 19 atomic mass units to the overall molecular weight, while the hydrochloride salt adds approximately 36.5 atomic mass units.

PropertyValue
Molecular FormulaC21H23FN2O3·HCl
Molecular Weight406.88 g/mol
Exact Mass406.145935
Elemental CompositionC: 61.99%, H: 5.94%, F: 4.67%, N: 6.89%, O: 11.81%, Cl: 8.71%

Physical and Chemical Characteristics

Ro 8-4304 hydrochloride presents as an off-white solid under standard laboratory conditions, with storage requirements specifying desiccation at room temperature to maintain stability. The compound exhibits limited solubility in aqueous solutions, with water solubility reported at approximately 4.07 mg/mL (10 mM) under standard conditions. In contrast, the compound demonstrates significantly enhanced solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves concentrations up to 40.69 mg/mL (100 mM).

Temperature stability studies indicate that the compound maintains its chemical integrity when stored under desiccated conditions at room temperature, with recommended storage periods of up to six months at -80°C or one month at -20°C for prepared stock solutions. The compound's stability profile supports its use in extended research protocols while maintaining consistent pharmacological activity.

Physical PropertyValue
AppearanceOff-white solid
Water Solubility4.07 mg/mL
DMSO Solubility40.69 mg/mL
Storage TemperatureRoom temperature (desiccated)
Purity≥99% (HPLC)

Synthesis Pathways and Methods

The synthesis of Ro 8-4304 hydrochloride involves multiple sequential steps, typically beginning with readily available organic compounds and proceeding through carefully controlled reaction conditions. The synthetic pathway generally starts with the formation of the 4-fluorophenyl-substituted dihydropyridine intermediate, which serves as a key building block for the final compound. This intermediate is then coupled with appropriate hydroxypropoxy linkers through nucleophilic substitution reactions under controlled temperature and pH conditions.

The synthesis process requires precise control of reaction parameters including temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced analytical techniques such as high-performance liquid chromatography are commonly employed throughout the synthesis to monitor reaction progress and assess intermediate purity. The formation of the benzamide moiety represents a critical step in the synthesis, typically achieved through amide coupling reactions using standard peptide coupling reagents.

The final step in the synthesis involves the formation of the hydrochloride salt, which enhances the compound's stability and solubility characteristics. This salt formation is typically accomplished through treatment with hydrochloric acid under controlled conditions, followed by crystallization to obtain the pure hydrochloride salt. Quality control measures throughout the synthesis ensure that the final product meets stringent purity standards required for research applications.

Patent literature describes specific synthetic approaches for preparing Ro 8-4304 and related compounds, providing detailed methodologies for achieving optimal yields and purity. These synthetic protocols have been refined through extensive research to minimize side reactions and maximize the efficiency of the overall synthetic sequence.

Structural Analogs and Related Compounds

Ro 8-4304 hydrochloride belongs to a class of NR2B-selective N-methyl-D-aspartate receptor antagonists that share structural similarities while exhibiting distinct pharmacological profiles. Notable structural analogs include ifenprodil, which demonstrates similar NR2B selectivity but exhibits different binding kinetics compared to Ro 8-4304. While both compounds target the same receptor subtype, Ro 8-4304 displays markedly faster kinetics of binding and unbinding to the N-methyl-D-aspartate receptor, revealing important differences within this compound class.

Ro 25-6981 maleate represents another closely related analog that shares the NR2B-selective mechanism of action. This compound, designated as R-(R,S)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidine propanol, demonstrates high affinity for the receptor's allosteric site and exhibits unique molecular interactions that stabilize the receptor in an inactive conformation. The structural differences between Ro 25-6981 and Ro 8-4304 provide insights into the structure-activity relationships governing NR2B selectivity.

Other related compounds in this chemical class include Co 101244 hydrochloride and eliprodil, both of which function as selective modulators of the N-methyl-D-aspartate epsilon 2 receptor. These compounds demonstrate varying degrees of selectivity and distinct kinetic profiles, illustrating the diversity possible within this structural framework. The development of TCN 201 represents another approach to NR2B-selective antagonism, featuring a different core structure while maintaining the essential selectivity profile.

CompoundStructure TypeSelectivityKey Distinguishing Feature
Ro 8-4304Benzamide derivative>100-fold NR2B selectiveFast binding/unbinding kinetics
IfenprodilPhenylethanol derivativeNR2B selectiveSlower kinetics, allosteric mechanism
Ro 25-6981Piperidine derivativeNR2B selectiveHigh allosteric site affinity
TCN 201Quinazoline derivativeNR2B selectiveEnhanced desensitization promotion

The structural analysis of these related compounds reveals common pharmacophoric elements that contribute to NR2B selectivity, including aromatic ring systems, hydrogen bonding groups, and specific spatial arrangements that facilitate selective receptor binding. Understanding these structure-activity relationships has been crucial for developing improved compounds with enhanced selectivity and more favorable pharmacological profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.1459485 g/mol

Monoisotopic Mass

406.1459485 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ro 8-4304

Dates

Modify: 2023-08-15
1: Kew JN, Trube G, Kemp JA. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist. Br J Pharmacol. 1998 Feb;123(3):463-72. PubMed PMID: 9504387; PubMed Central PMCID: PMC1565193.

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